2-Isobutylaniline

Conductive polymers Polyaniline derivatives Materials science

2-Isobutylaniline (CAS 71182-59-7, molecular formula C₁₀H₁₅N, molecular weight 149.23 g/mol) is an ortho-alkyl-substituted aromatic amine, specifically 2-(2-methylpropyl)aniline. It is a colorless to oily yellow liquid with a boiling point of 109–112°C at 11 Torr and a predicted density of 0.944 g/cm³.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 71182-59-7
Cat. No. B1608592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutylaniline
CAS71182-59-7
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=CC=C1N
InChIInChI=1S/C10H15N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7,11H2,1-2H3
InChIKeyUCDCWSBXWOGCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutylaniline (CAS 71182-59-7) for Chemical Sourcing and R&D: Basic Identity and Structural Profile


2-Isobutylaniline (CAS 71182-59-7, molecular formula C₁₀H₁₅N, molecular weight 149.23 g/mol) is an ortho-alkyl-substituted aromatic amine, specifically 2-(2-methylpropyl)aniline . It is a colorless to oily yellow liquid with a boiling point of 109–112°C at 11 Torr and a predicted density of 0.944 g/cm³ . As an ortho-substituted aniline derivative bearing a branched isobutyl group, this compound serves primarily as a synthetic building block and intermediate in organic synthesis rather than as a final active ingredient .

Why 2-Isobutylaniline Cannot Be Interchanged with Other Isobutylaniline Isomers or Simple Anilines in Research Procurement


Substitution of 2-isobutylaniline with its positional isomers (3-isobutylaniline, CAS 131826-11-4; 4-isobutylaniline, CAS 30090-17-6) or with unsubstituted aniline is not scientifically valid due to fundamentally different regiochemical and steric properties that dictate distinct reaction outcomes. The ortho-position of the isobutyl group in 2-isobutylaniline introduces steric hindrance around the amino functionality that is absent in the meta and para isomers, altering both the nucleophilicity of the amine and the regioselectivity of electrophilic aromatic substitution . In polymer synthesis, poly(o-alkylanilines) exhibit markedly different solubility and thermal properties compared to poly(N-alkylanilines), demonstrating that the position of alkyl substitution—not merely its presence—determines material performance [1]. Furthermore, the branched nature of the isobutyl group differentiates this compound from linear n-butyl analogs, affecting LogP (XLogP3: 2.5 for 2-isobutylaniline) and consequently lipophilicity-driven partitioning behavior in both synthetic and biological systems . For procurement decisions, selecting the incorrect isomer compromises synthetic route fidelity and introduces uncharacterized variables that cannot be corrected downstream.

2-Isobutylaniline (CAS 71182-59-7): Quantitative Differentiation Evidence for Scientific Procurement


Ortho-Substitution Enables Distinct Polymer Solubility and Thermal Properties Versus N-Alkyl Counterparts

In a systematic comparison of poly(o-alkylanilines) versus poly(N-alkylanilines), the ortho-alkyl substitution pattern characteristic of 2-isobutylaniline-derived polymers confers fundamentally different physical properties compared to N-alkyl substitution [1]. While specific data for the 2-isobutyl derivative were not isolated, the study established that for poly(o-alkylanilines) bearing alkyl chains of 3–18 carbons, solubility in organic solvents in the dedoped form increases with alkyl chain length, and doped polymers containing longer alkyl chains become totally soluble in common organic solvents—a property not observed with poly(N-alkylanilines) [1]. This class-level inference demonstrates that selecting an ortho-alkyl aniline monomer such as 2-isobutylaniline over an N-alkyl aniline is consequential for downstream polymer processability.

Conductive polymers Polyaniline derivatives Materials science

Ortho-Isobutyl Substitution Confers Distinct Steric Profile Versus Meta and Para Isomers for Regioselective Synthesis

The ortho positioning of the isobutyl group in 2-isobutylaniline (CAS 71182-59-7) creates steric encumbrance adjacent to the amino functionality that is absent in 3-isobutylaniline (CAS 131826-11-4) and 4-isobutylaniline (CAS 30090-17-6) . This steric differentiation is not a subtle nuance but a decisive factor governing both the nucleophilicity of the amine nitrogen and the regioselectivity of electrophilic aromatic substitution reactions . The isobutyl group at the ortho position partially shields the amino group, reducing its accessibility and altering reaction kinetics compared to the unhindered para isomer or the intermediately hindered meta isomer. In the context of acaricide synthesis, this steric profile determines whether the aniline moiety can successfully undergo coupling reactions required for constructing complex carboxanilide frameworks [1]. No direct quantitative kinetic comparison among the three isomers is available in the public literature; the differentiation is established through fundamental structure-reactivity principles and the documented use of the ortho isomer in specific synthetic routes.

Regioselective synthesis Steric hindrance Electrophilic substitution

Distinctive Boiling Point (109–112°C at 11 Torr) Enables Separation from Isomers During Purification

2-Isobutylaniline exhibits a boiling point range of 109–112°C at a reduced pressure of 11 Torr . While direct comparative boiling point data for 3-isobutylaniline and 4-isobutylaniline at identical pressure are not systematically published in open databases, the ortho isomer is reported to be a liquid under ambient conditions, whereas some literature suggests that para-alkyl anilines may exhibit different physical states or boiling ranges due to altered intermolecular packing . This physical property distinction, although not quantified head-to-head, provides a practical basis for separation and purification in multi-component reaction mixtures where positional isomers may be present. For process chemistry applications, the defined boiling point at reduced pressure allows for reproducible distillation conditions that differ from those required for other alkyl aniline derivatives.

Purification Distillation Process chemistry

Predicted pKa of 3.81 Distinguishes Basicity Profile from Simple Aniline (pKa ≈ 4.6)

2-Isobutylaniline has a predicted acid dissociation constant (pKa) of 3.81±0.10 . This value is notably lower than the pKa of unsubstituted aniline (approximately 4.6), reflecting the electron-donating inductive effect of the ortho-isobutyl group which increases the electron density on the aromatic ring and consequently reduces the basicity of the amino group [1]. The lower pKa indicates that 2-isobutylaniline is a weaker base than aniline itself, which has direct implications for acid-base extraction protocols, salt formation, and reactivity in acid-catalyzed transformations. While comparative pKa values for the meta and para isomers are not consistently reported across public databases, this predicted value provides a quantifiable baseline for basicity that differentiates 2-isobutylaniline from unsubstituted aniline in reaction optimization and workup procedures.

Acid-base chemistry Nucleophilicity Reaction optimization

2-Isobutylaniline (CAS 71182-59-7): Evidence-Based Research and Industrial Application Scenarios


Synthesis of Ortho-Alkyl Substituted Conductive Polymers Requiring Enhanced Organic Solubility

Based on the class-level evidence that poly(o-alkylanilines) exhibit superior solubility in organic solvents compared to poly(N-alkylanilines), 2-isobutylaniline serves as a monomer precursor for synthesizing solution-processable conductive polyaniline derivatives. The ortho-isobutyl substitution pattern enables the resulting polymer to maintain solubility in common organic solvents even in the doped conductive state, a property essential for coating applications, ink formulations, and composite material fabrication [1]. Researchers developing conductive polymers where N-alkyl substitution fails to provide adequate solubility should prioritize the ortho-alkyl aniline scaffold represented by 2-isobutylaniline.

Regioselective Synthesis of Sterically Demanding Agrochemical Intermediates

2-Isobutylaniline is specifically employed as a building block in synthetic routes where ortho-substitution directs subsequent functionalization away from the hindered position, enabling regioselective elaboration of the aromatic ring. The documented use of isobutylaniline scaffolds in the synthesis of pyflubumide (a commercial acaricide developed by Nihon Nohyaku Co. Ltd.) demonstrates the industrial relevance of this structural motif in agrochemical development [2]. In this context, the ortho-isobutyl group of 2-isobutylaniline creates steric constraints that differ fundamentally from those of 3- or 4-isobutylaniline, making the ortho isomer the appropriate choice for synthetic routes requiring hindered amine nucleophiles or regioselective ortho-protection strategies .

Building Block for Lipophilicity-Optimized Drug Discovery Scaffolds

With a calculated XLogP3 of 2.5, 2-isobutylaniline provides a quantifiably different lipophilicity profile compared to unsubstituted aniline (LogP ≈ 0.9) and linear n-butyl aniline analogs . This increased lipophilicity, conferred by the branched isobutyl group, influences membrane permeability and partitioning behavior in biological assays. Medicinal chemistry programs seeking to modulate the lipophilicity of aniline-containing pharmacophores can select 2-isobutylaniline to introduce a predictable LogP increase while maintaining the ortho-substitution steric profile that differentiates this compound from its meta (XLogP3: 2.6) and para isomers . The compound is available from multiple suppliers in research quantities (100 mg to 1 g) with typical purity specifications of ≥95%, supporting hit-to-lead optimization campaigns where precise structural control is required [3].

Model Substrate for Studying Ortho-Alkyl Steric Effects in Amine Reactivity

The predicted pKa of 3.81±0.10 for 2-isobutylaniline, compared to aniline's pKa of approximately 4.6, provides a quantifiable measure of how ortho-alkyl substitution modulates amine basicity . This difference, combined with the steric shielding of the amino group by the ortho-isobutyl moiety, makes 2-isobutylaniline a valuable model compound for investigating structure-reactivity relationships in aromatic amine chemistry. Researchers studying nucleophilic addition, acylation kinetics, or metal-catalyzed cross-coupling reactions can utilize 2-isobutylaniline to systematically probe how ortho-alkyl branching influences reaction rates and selectivity compared to unhindered aniline derivatives .

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